molecular formula C16H12N6 B7742119 2-Amino-6-(benzylamino)-4-(cyanomethyl)pyridine-3,5-dicarbonitrile

2-Amino-6-(benzylamino)-4-(cyanomethyl)pyridine-3,5-dicarbonitrile

Cat. No.: B7742119
M. Wt: 288.31 g/mol
InChI Key: MXXSSBFJQLNTDY-UHFFFAOYSA-N
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Description

2-Amino-6-(benzylamino)-4-(cyanomethyl)pyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, benzylamino, and cyanomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(benzylamino)-4-(cyanomethyl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.

    Introduction of Amino Groups: Amino groups are introduced via nucleophilic substitution reactions.

    Addition of Benzylamino and Cyanomethyl Groups: The benzylamino and cyanomethyl groups are added through further substitution reactions, often using benzylamine and cyanomethyl reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(benzylamino)-4-(cyanomethyl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and amines are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-Amino-6-(benzylamino)-4-(cyanomethyl)pyridine-3,5-dicarbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

    Chemical Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism by which 2-Amino-6-(benzylamino)-4-(cyanomethyl)pyridine-3,5-dicarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-(methylamino)-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
  • 2-Amino-6-(ethylamino)-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
  • 2-Amino-6-(propylamino)-4-(cyanomethyl)pyridine-3,5-dicarbonitrile

Uniqueness

2-Amino-6-(benzylamino)-4-(cyanomethyl)pyridine-3,5-dicarbonitrile is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-amino-6-(benzylamino)-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6/c17-7-6-12-13(8-18)15(20)22-16(14(12)9-19)21-10-11-4-2-1-3-5-11/h1-5H,6,10H2,(H3,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXSSBFJQLNTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=C(C(=N2)N)C#N)CC#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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